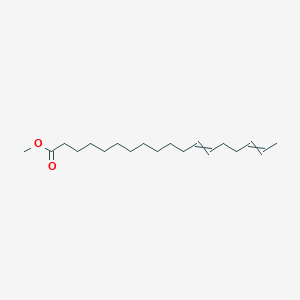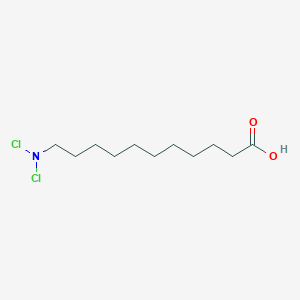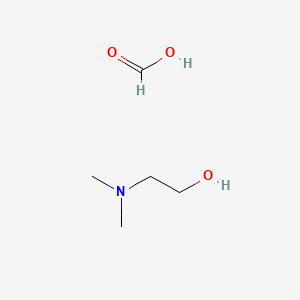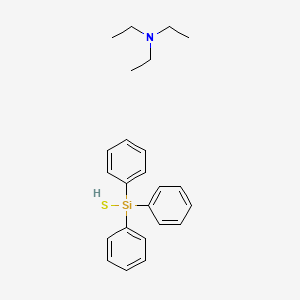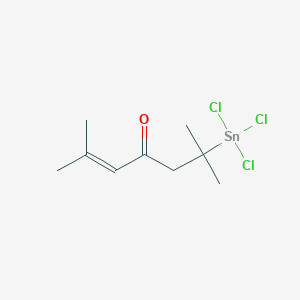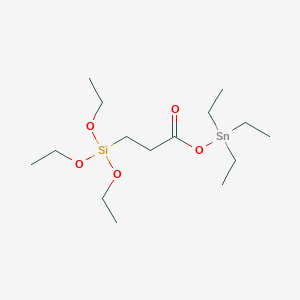
4,4-Diethoxy-9,9-diethyl-7-oxo-3,8-dioxa-4-sila-9-stannaundecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Diethoxy-9,9-diethyl-7-oxo-3,8-dioxa-4-sila-9-stannaundecane: is a chemical compound known for its unique structure and properties It belongs to a class of organosilicon compounds that contain both silicon and tin atoms within their molecular framework
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethoxy-9,9-diethyl-7-oxo-3,8-dioxa-4-sila-9-stannaundecane typically involves the reaction of organosilicon and organotin precursors under controlled conditions. One common method involves the reaction of diethylsilane with diethoxytin oxide in the presence of a catalyst. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain a high-purity product suitable for various applications.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced organosilicon and organotin species.
Substitution: Substitution reactions involve the replacement of ethoxy groups with other functional groups, such as halides or alkyl groups, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products Formed:
Oxidation: Formation of silicon and tin oxides.
Reduction: Formation of reduced organosilicon and organotin compounds.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
Chemistry: 4,4-Diethoxy-9,9-diethyl-7-oxo-3,8-dioxa-4-sila-9-stannaundecane is used as a precursor in the synthesis of advanced materials, including polymers and ceramics. Its unique structure allows for the creation of materials with enhanced thermal and mechanical properties.
Biology: In biological research, this compound is explored for its potential as a bioactive agent. Its organotin component is of particular interest due to its potential antimicrobial and anticancer properties.
Medicine: The compound’s potential medicinal applications are being investigated, particularly in the development of novel drug delivery systems. Its ability to form stable complexes with various biomolecules makes it a promising candidate for targeted drug delivery.
Industry: In the industrial sector, this compound is used as a catalyst in various chemical reactions, including polymerization and cross-coupling reactions. Its catalytic properties are attributed to the presence of both silicon and tin atoms, which can facilitate a range of chemical transformations.
作用机制
The mechanism of action of 4,4-Diethoxy-9,9-diethyl-7-oxo-3,8-dioxa-4-sila-9-stannaundecane involves its interaction with molecular targets through its organosilicon and organotin components. The silicon atoms can form strong bonds with oxygen and carbon atoms, while the tin atoms can interact with various functional groups, facilitating catalytic processes. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, allowing it to participate in redox reactions and electron transfer processes.
相似化合物的比较
4,4-Diethoxy-7,7-dimethyl-3,8-dioxa-4,7-disiladecane: This compound is similar in structure but contains two silicon atoms instead of a silicon and tin combination.
4,4,7,7-Tetraethoxy-3,8-dioxa-4,7-disiladecane: Another similar compound with a different arrangement of ethoxy groups and silicon atoms.
Uniqueness: 4,4-Diethoxy-9,9-diethyl-7-oxo-3,8-dioxa-4-sila-9-stannaundecane is unique due to the presence of both silicon and tin atoms within its molecular structure. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to compounds containing only silicon or tin. Its ability to form stable complexes and catalyze various reactions makes it a valuable compound in both research and industrial settings.
属性
CAS 编号 |
58566-92-0 |
|---|---|
分子式 |
C15H34O5SiSn |
分子量 |
441.22 g/mol |
IUPAC 名称 |
triethylstannyl 3-triethoxysilylpropanoate |
InChI |
InChI=1S/C9H20O5Si.3C2H5.Sn/c1-4-12-15(13-5-2,14-6-3)8-7-9(10)11;3*1-2;/h4-8H2,1-3H3,(H,10,11);3*1H2,2H3;/q;;;;+1/p-1 |
InChI 键 |
IVVQKKSPBVPGCT-UHFFFAOYSA-M |
规范 SMILES |
CCO[Si](CCC(=O)O[Sn](CC)(CC)CC)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


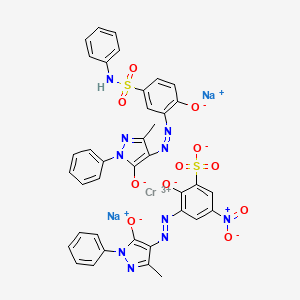

![[(Methoxymethyl)selanyl]benzene](/img/structure/B14622794.png)
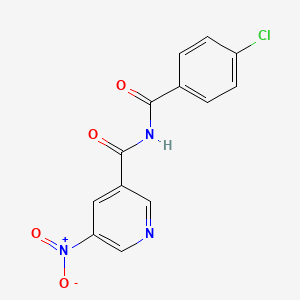


![5-[(4-Fluoro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14622816.png)
![Carbamic acid, [(4-bromophenyl)thioxomethyl]-, ethyl ester](/img/structure/B14622831.png)
